molecular formula C21H15BrN4O2 B2749822 (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285520-74-2

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2749822
CAS RN: 1285520-74-2
M. Wt: 435.281
InChI Key: DOLRRDXNCMVXFZ-FSJBWODESA-N
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Description

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H15BrN4O2 and its molecular weight is 435.281. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Activities

A study explored the synthesis and characterization of copper(II) complexes with a ligand structurally similar to the compound of interest. These complexes demonstrated significant antiproliferative effects against various human tumor cell lines, indicating potential as cancer therapeutics. Additionally, one of the complexes showed high cytotoxic activity against ovarian and colorectal carcinoma cells, with a mechanism suggesting apoptosis induction rather than autophagy (Sutradhar et al., 2017).

Anticancer Evaluation

Another study synthesized derivatives involving the naphthalene moiety and evaluated their in vitro anticancer activity. The research identified compounds with moderate activity against breast cancer cell lines, providing a foundation for further investigation into their therapeutic potential (Salahuddin et al., 2014).

Antimicrobial and Anti-proliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds exhibited promising results, with one showing significant inhibitory effect on cancer cells, highlighting their potential as dual-function agents for treating infections and cancer (Mansour et al., 2020).

Androgen Receptor Antagonists for Prostate Cancer

Research into the conformational analysis of compounds similar to the one of interest revealed potential as androgen receptor-coactivator disruptors. This application is particularly relevant for prostate cancer therapy, with a focus on the E/Z isomerism around the imine linker group for mechanistic insights (Blanco et al., 2012).

Synthesis and Evaluation for Anticancer Properties

The preparation of derivatives and their reaction with various nucleophiles were explored for anticancer evaluation. This study contributes to the understanding of how structural variations can impact the anticancer activity of compounds, providing a pathway for the design of new therapeutic agents (Gouhar & Raafat, 2015).

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c22-17-7-8-20(27)16(10-17)12-23-26-21(28)19-11-18(24-25-19)15-6-5-13-3-1-2-4-14(13)9-15/h1-12,27H,(H,24,25)(H,26,28)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLRRDXNCMVXFZ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972532
Record name N'-[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(naphthalen-2-yl)-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5706-01-4
Record name N'-[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(naphthalen-2-yl)-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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